Crystal Engineering Differentiation: Monoclinic P21/a Structure of 4-(Methylthio)benzoic acid vs. Triclinic P1̄ of Its Ortho Isomer
4-(Methylthio)benzoic acid crystallizes in a monoclinic system with space group P21/a, whereas its ortho-substituted isomer, 2-(methylthio)benzoic acid, forms a triclinic system with space group P1̄ [1]. This fundamental difference in crystal symmetry arises from the para- vs. ortho-substitution pattern and dictates distinct packing motifs, mechanical properties, and dissolution behavior.
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Monoclinic, P21/a |
| Comparator Or Baseline | 2-(Methylthio)benzoic acid: Triclinic, P1̄ |
| Quantified Difference | Qualitatively distinct crystal symmetry and packing architecture |
| Conditions | Powder X-ray diffraction (PXRD) data at ambient temperature |
Why This Matters
This structural divergence directly impacts powder flowability, tableting performance, and long-term solid-state stability, making the para isomer the predictable and scalable choice for solid-form process development.
- [1] Chatterjee, P. Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid. Zeitschrift für Kristallographie - Crystalline Materials, 2023, 238, 253–264. DOI: 10.1515/zkri-2023-0024 View Source
